tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)21-15(20)11-22-16-13(10-18)9-12-7-5-4-6-8-14(12)19-16/h9H,4-8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVRFIZRVXHQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=C(C=C2CCCCCC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H22N2O2S
- CAS Number : 792260
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Binding : It can bind to specific receptors, triggering cellular responses that may influence various physiological functions.
- Signal Transduction Interference : The compound may disrupt signal transduction pathways, affecting cellular communication and function.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of BRD4 : Compounds targeting bromodomain-containing proteins like BRD4 have shown promise in cancer treatment by modulating transcriptional regulation pathways associated with tumor growth and survival .
Neuroprotective Effects
Research has suggested that related compounds may possess neuroprotective properties. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neural tissues.
Study 1: Antitumor Activity
A study investigated the anticancer effects of a similar compound on various cancer cell lines. The results demonstrated:
- Cell Line Inhibition : Significant inhibition of cell proliferation in breast and lung cancer cell lines.
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration:
- Treatment Regimen : Subjects received the compound over four weeks.
- Outcomes : Marked improvement in cognitive function and reduced neuronal loss were observed compared to control groups.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Derivatives
The tert-butyl ester group distinguishes this compound from analogs with smaller ester moieties:
- Ethyl ester analog (e.g., ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate): Exhibits a "folded" conformation stabilized by intramolecular C–H···O hydrogen bonds. The ethyl group’s reduced steric bulk may increase susceptibility to enzymatic hydrolysis compared to the tert-butyl variant .
Amide Derivatives
Replacing the ester with an amide group significantly alters physicochemical properties:
- 2-[(3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide (CAS 293326-95-1): The amide group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. However, reduced lipophilicity may limit membrane permeability compared to the tert-butyl ester .
Comparison with Ring Size Variants
The cyclohepta[b]pyridine core (7-membered ring) contrasts with analogs featuring expanded or contracted ring systems:
- Cycloocta[b]pyridine analog (tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate): The 8-membered ring introduces greater conformational flexibility, which may reduce ring strain but also destabilize planar interactions critical for binding to rigid biological targets .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Class | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties |
|---|---|---|---|---|
| tert-Butyl ester | C₁₉H₂₃N₃O₂S | 357.47 | tert-butyl ester | High lipophilicity, steric hindrance |
| Ethyl ester monohydrate | C₁₃H₁₇N₅O₃S₂·H₂O | 375.44 | ethyl ester | Folded conformation, H-bonding |
| Acetamide derivative | C₁₅H₁₆N₄OS | 300.38 | acetamide | Enhanced solubility, polar interactions |
| Cycloocta[b]pyridine analog | C₂₀H₂₇N₃O₂S | 373.51 | 8-membered ring | Conformational flexibility |
Table 2: Hydrogen-Bonding Patterns
| Compound | Hydrogen-Bond Donors/Acceptors | Observed Interactions (Crystalline State) |
|---|---|---|
| Ethyl ester monohydrate | 3 donors, 5 acceptors | Intramolecular C–H···O, N–H···O (water) |
| Acetamide derivative | 2 donors, 3 acceptors | N–H···N, N–H···O (intermolecular) |
| tert-Butyl ester | 1 donor, 4 acceptors | Limited due to steric bulk |
Research Implications
- Pharmaceutical Design : The tert-butyl ester’s metabolic stability makes it preferable for prodrug formulations, while amide derivatives may serve as soluble intermediates .
- Materials Science : The cyclohepta[b]pyridine core’s rigidity and sulfur linkage could enable applications in organic electronics, though expanded rings (e.g., cycloocta) may offer tunable flexibility .
- Crystallography : Hydrogen-bonding patterns in analogs (e.g., folded ethyl ester) highlight the role of substituents in dictating supramolecular assembly .
Preparation Methods
Ketone Intermediate Formation
A key intermediate, 3-pyridyl-3-chlorobenzyl ketone, can be synthesized via Friedel-Crafts acylation. For example, reacting α-cyano-β-hydroxy-β-(3-pyridyl)-3-chlorostyrene sodium with sulfuric acid at 120–125°C induces cyclodehydration to form the ketone. This step is critical for establishing the seven-membered ring.
Cyclization via Hydrazine
Hydrazine hydrate in ethylene glycol at 140–145°C facilitates ring closure. The ketone intermediate reacts with hydrazine under basic conditions (NaOH) to yield 8-chloro-5H-benzocyclohepta[1,2-b]pyridine-11(6H)-one. This method achieves a 74% yield after purification (Table 1).
Table 1: Cyclization Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ketone formation | H2SO4, H2O | 120–125 | 94 |
| Hydrazine cyclization | Hydrazine hydrate, NaOH | 140–145 | 74 |
Introduction of the Cyano Group
The cyano group at position 3 of the cycloheptapyridine is introduced via nitrile synthesis or substitution.
Cyanation via Rosenmund-von Braun Reaction
Treatment of 2-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine with copper(I) cyanide in DMF at 150°C replaces the bromide with a cyano group. This method, adapted from analogous pyridine cyanations, provides moderate yields (65–70%) but requires careful control of stoichiometry to avoid over-cyanation.
Nitrile Formation from Amides
An alternative route involves converting a primary amide to a nitrile using dehydrating agents. For example, reacting 2-carboxamide-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine with phosphorus oxychloride (POCl3) in toluene at 110°C yields the nitrile derivative.
Formation of the Sulfanyl Linkage
The sulfanyl (-S-) bridge connects the cycloheptapyridine core to the acetate ester. Two primary strategies are employed:
Nucleophilic Substitution
A thiolate anion (generated from 2-mercapto-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine) reacts with tert-butyl bromoacetate in the presence of a base (e.g., K2CO3) in DMF at 60°C. This SN2 reaction proceeds with 85–90% efficiency.
Table 2: Sulfanyl Bridge Formation
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | K2CO3, DMF | DMF | 85–90 |
| Metal-catalyzed coupling | Pd(PPh3)4, CuI | THF | 78–82 |
Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between a bromocycloheptapyridine and tert-butyl mercaptoacetate is effective. Using Pd(PPh3)4 (2 mol%) and CuI (1 mol%) in THF at 80°C, the coupling achieves 78–82% yield. This method avoids harsh bases but requires anhydrous conditions.
Esterification with tert-Butyl Acetate
The tert-butyl ester is introduced via acid-catalyzed esterification or acyl chloride reactions.
Fischer Esterification
Heating 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetic acid with excess tert-butanol in the presence of H2SO4 (cat.) at reflux (80°C) for 12 hours yields the ester. This method is straightforward but limited by equilibrium, requiring molecular sieves to remove water.
Acyl Chloride Route
Reacting the acetic acid derivative with oxalyl chloride forms the acyl chloride, which is then treated with tert-butanol in dichloromethane and triethylamine. This two-step process achieves >90% yield.
Table 3: Esterification Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Fischer esterification | H2SO4, reflux | 70–75 |
| Acyl chloride route | Oxalyl chloride, Et3N | >90 |
Alternative One-Pot Synthesis
A convergent one-pot approach combines cycloheptapyridine synthesis, cyanation, and esterification. For example, reacting 2-mercapto-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine with tert-butyl bromoacetate and K2CO3 in DMF at 60°C directly yields the target compound in 80% yield. This method reduces purification steps but requires high-purity intermediates.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and mixing. Key challenges include:
- Catalyst Recovery : Palladium catalysts are costly; immobilized catalysts on silica or polymers improve recyclability.
- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Byproduct Management : Neutralizing H2SO4 waste with Ca(OH)2 minimizes disposal costs.
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclohepta[b]pyridine derivatives. Key steps include nucleophilic substitution of a thiol group at the pyridine’s 2-position, followed by esterification with tert-butyl bromoacetate. Protecting groups (e.g., tert-butyl) are critical to prevent side reactions during sulfur-based substitutions. Reaction optimization often employs anhydrous solvents (e.g., DMF) and bases (e.g., K₂CO₃) under nitrogen .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (as in structurally similar compounds) provides bond lengths and angles, with data collection using MoKα radiation (λ = 0.71073 Å) and refinement via full-matrix least-squares methods .
Q. How to assess the compound’s solubility and purity for in vitro assays?
- Methodological Answer : Solubility is tested in graded solvents (e.g., DMSO, ethanol) using UV-Vis spectrophotometry. Purity is quantified via reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and confirmed by melting point analysis (e.g., 423 K for analogs) .
Q. What are the key stability considerations during storage and handling?
- Methodological Answer : Store under inert gas (argon) at 2–8°C to prevent hydrolysis of the ester group. Stability under light and heat is assessed via accelerated degradation studies using TGA/DSC. Safety protocols (e.g., fume hoods, PPE) are mandatory due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
Advanced Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in sulfur substitution. Reaction path searches using software like GRRM identify intermediates, while machine learning algorithms (e.g., ICReDD’s workflow) correlate experimental parameters (solvent, catalyst) with yield .
Q. How to resolve contradictions between crystallographic data and spectroscopic analyses in structural determination?
- Methodological Answer : Discrepancies in bond angles (e.g., β = 99.103° in crystallography vs. NMR-derived dihedral angles) are resolved by re-refining X-ray data with constraints from NOESY (for spatial proximity) and DFT-optimized geometries. Cross-validation via Rint (e.g., 0.029 in analogs) ensures data consistency .
Designing experiments to study the compound’s interaction with biological targets:
- Methodological Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (kon/koff) to enzymes/receptors. Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For in-cell studies, fluorescent probes (e.g., Cy5-labeled analogs) track subcellular localization via confocal microscopy .
Methodological approaches for SAR studies of analogs with modified substituents:
- Methodological Answer : Systematic substitution of the cyano group (e.g., with trifluoromethyl or ethoxy) is followed by in vitro bioassays (IC50 determination). QSAR models correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Molecular docking (AutoDock Vina) predicts binding poses to prioritize synthesis .
Analyzing reaction intermediates and byproducts using tandem mass spectrometry:
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) identifies intermediates (e.g., sulfenic acid derivatives). Collision-induced dissociation (CID) fragments reveal structural motifs. Isotopic labeling (e.g., <sup>34</sup>S) tracks sulfur migration pathways .
Strategies for improving yield in multi-step synthesis involving sensitive functional groups:
- Methodological Answer : Use flow chemistry to control exothermic steps (e.g., thiol addition). Protect the cyano group with trimethylsilyl chloride during acidic conditions. Design of Experiments (DoE) optimizes parameters (temperature, stoichiometry) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
